2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Organic Synthesis Sulfonamide Reactivity Nucleophilic Substitution

Researchers requiring precise N-sulfonyl tetrahydroisoquinoline intermediates often encounter problematic substitution with non-nitrated analogs, leading to altered reactivity and suboptimal synthetic outcomes. This 4-nitro derivative directly addresses that issue: the strong electron-withdrawing NO2 group enhances sulfonyl electrophilicity, providing quantifiable improvements in nucleophilic displacement kinetics. • Faster Reaction Rates: The ~0.95 σ-unit increase in electron-withdrawing power (σₚ +0.78 for NO₂ vs. -0.17 for CH₃) accelerates reactions and improves yields. • Optimal Solubility Profile: LogP 3.88 reduces non-specific binding risk compared to more lipophilic analogs (LogP 4.5-5.0), making it ideal for hit-finding campaigns. • Latent Amino Functionality: The nitro group serves as a precursor to an aniline moiety under mild reducing conditions, enabling applications as a prodrug scaffold or bioconjugation linker.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
Cat. No. B5645391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4S/c18-17(19)14-5-7-15(8-6-14)22(20,21)16-10-9-12-3-1-2-4-13(12)11-16/h1-8H,9-11H2
InChIKeyGFAJPJGKVNRLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 64880-92-8): Core Properties and Comparator Landscape


2-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 64880-92-8) is a synthetic N-sulfonyl tetrahydroisoquinoline (THIQ) derivative bearing a strong electron-withdrawing 4-nitrophenyl substituent on the sulfonamide nitrogen . This compound is structurally related to a broad class of N-arylsulfonyl-THIQs—including 4-methylphenyl (tosyl), 4-chlorophenyl, and unsubstituted phenyl analogs—that serve as versatile intermediates in medicinal chemistry and organic synthesis . Unlike simple alkyl or weakly electron-withdrawing analogs, the 4-nitro group profoundly modulates the electronic character, lipophilicity, and reactivity of the sulfonamide moiety, making direct generic substitution unreliable for applications where these properties are critical [1].

Why Generic Substitution of 2-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline Fails: Electronic and Physicochemical Divergence


Replacing the 4-nitrophenyl group with a non-nitrated aryl sulfonyl analog (e.g., tosyl or phenyl) introduces quantifiable shifts in key properties that can alter reaction outcomes, purification protocols, and biological readouts. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfonyl sulfur, lowers the pKa of the adjacent C–H bonds, and substantially reduces lipophilicity relative to methyl- or chloro-substituted congeners [1]. These electronic and physicochemical differences arise from the combination of resonance (−M) and inductive (−I) effects unique to the nitro group, which are absent in comparators . Consequently, a procurement decision based solely on the tetrahydroisoquinoline scaffold—without accounting for the 4-nitro substitution pattern—risks selecting a compound with divergent reactivity, solubility, and biological target engagement profiles.

Quantitative Differentiation Evidence for 2-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline


Enhanced Electrophilic Reactivity at the Sulfonyl Sulfur via 4-Nitro EWG Effect

The 4-nitrophenyl substituent significantly enhances the electrophilic character of the sulfonyl sulfur compared to the 4-methyl (tosyl) analog. This arises from the strong –M and –I effects of the nitro group, which render the sulfonyl group more susceptible to nucleophilic attack. This property is critical when the compound is used as an intermediate for further functionalization, as it allows for milder reaction conditions or higher yields in subsequent transformations [1][2].

Organic Synthesis Sulfonamide Reactivity Nucleophilic Substitution

Calculated Lipophilicity (LogP) Distinction Relative to 4-Methyl (Tosyl) Analog

The 4-nitro analog exhibits a computed LogP of 3.88, which is distinctly lower than the LogP predicted for the 4-methyl (tosyl) analog (~4.5–5.0). This difference in lipophilicity impacts solubility, membrane permeability, and chromatographic retention behavior, making the nitro compound a preferred choice when lower logP is desired for aqueous compatibility or reduced non-specific binding [1].

Physicochemical Properties Lipophilicity Lead Optimization

Higher Melting Point vs. 4-Chlorophenyl Analog for Thermal Stability Requirements

The target compound exhibits a melting point of 161 °C (solvent: benzene), while the structurally similar 4-chlorophenyl analog (CAS 207683-21-4) displays a significantly lower melting point of approximately 100 °C . This 61 °C elevation in melting point reflects stronger intermolecular interactions in the crystal lattice, likely facilitated by the nitro group's dipole and hydrogen-bond accepting capacity.

Solid-State Properties Thermal Stability Purification

Nitro Group as a Reduction Handle Enables On-Demand Amine Generation

The nitro group on the phenyl ring can be selectively reduced to an aniline under mild conditions (e.g., catalytic hydrogenation or metal/acid systems), providing a latent amino functionality that can be used for bioconjugation, fluorescent labeling, or prodrug activation [1]. This chemical handle is absent in the 4-methyl, 4-chloro, or unsubstituted phenyl analogs, which lack a reducible group at the para position.

Prodrug Design Reductive Activation Chemical Biology

Optimal Application Scenarios for 2-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation


Synthetic Intermediate Requiring Enhanced Sulfonyl Electrophilicity

When a synthetic route demands a sulfonamide that can undergo facile nucleophilic displacement or desulfonylation, the 4-nitro analog is preferred over the tosyl analog. The ~0.95 σ-unit increase in electron-withdrawing power (σₚ +0.78 for NO₂ vs. −0.17 for CH₃) translates to faster reaction kinetics under identical conditions, reducing reaction times and improving yields. This is particularly advantageous in multi-step syntheses of complex alkaloids where the sulfonyl group must be removed selectively at a late stage [REFS-S4-1].

Early-Stage Biological Screening Requiring Controlled Lipophilicity

For phenotypic or target-based screens where excessive lipophilicity leads to non-specific membrane perturbation or aggregation, the 4-nitro analog (LogP 3.88) offers a measurable advantage over the more lipophilic 4-methyl analog (estimated LogP 4.5–5.0). The ΔLogP of approximately −0.6 to −1.1 units improves aqueous solubility and reduces the risk of false-positive hits, making it a more reliable choice for hit-finding campaigns [REFS-S4-2].

Thermally Stable Building Block for Long-Term Storage and Recrystallization

In procurement scenarios where chemical inventory must remain stable over extended periods or where purification by recrystallization is standard, the higher melting point of the 4-nitro analog (161 °C) relative to the 4-chloro analog (~100 °C) provides a practical advantage. The 61 °C elevation reduces the risk of melting-induced degradation during shipping and storage, and facilitates recrystallization from common solvents such as benzene or ethanol/water mixtures [REFS-S4-3].

Prodrug or Bioconjugation Platform via Nitro Reduction

The 4-nitro group serves as a latent amino handle that can be unmasked under mild reducing conditions. This feature enables the compound to function as a prodrug scaffold (where reduction in hypoxic tumor environments releases the active aniline) or as a bioconjugation linker. Non-nitrated analogs (4-CH₃, 4-Cl, 4-H) lack this functional versatility, making the 4-nitro compound uniquely suited for applications in targeted therapeutics and chemical biology probe design [REFS-S4-4].

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